molecular formula C9H10N2OS B2493354 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol CAS No. 1823850-05-0

2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol

Cat. No. B2493354
CAS RN: 1823850-05-0
M. Wt: 194.25
InChI Key: LWQJUEUOWSLPLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves multistep reactions starting from pyrrole or thiazole derivatives. For instance, synthesis pathways can include condensation reactions, protection and deprotection steps, and cyclization reactions. Specific methods such as the condensation of diamines with 2-formyl-pyrrole to produce bis(pyrrol-2-yl-methyleneamine) ligands, followed by complexation with metals, have been reported (Wang, Yang, & Chen, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol" has been elucidated using techniques such as X-ray crystallography. These studies reveal the geometry around central atoms and the presence of intramolecular hydrogen bonds that contribute to the stability of the molecule. For instance, Zeng, Chen, & Liu (2011) characterized thiazolyl-pyrazoline derivatives bearing a triazole moiety via X-ray crystal structure analysis, highlighting the significance of structural elucidation in understanding compound properties (Zeng, Chen, & Liu, 2011).

Chemical Reactions and Properties

Compounds containing pyrrole and thiazole units participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. Their reactivity is influenced by the presence of nitrogen atoms and the heterocyclic system, which can act as electron donors or acceptors. For example, Sutcliffe et al. (2000) investigated the cycloaddition reactions of pyrrolo[1,2-c]thiazoles with electron-deficient alkenes, demonstrating the versatile reactivity of these systems (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Yurttaş et al. (2013) focused on synthesizing compounds with hydrazone bridged thiazole and pyrrole rings, showing good activity against specific bacteria like Staphylococcus aureus and Enterococcus faecalis. These compounds were synthesized by reacting pyrrole-2-carboxaldehydes with thiosemicarbazide in ethanol (Yurttaş et al., 2013).

Molecular Diversity and Three-Component Reaction

  • Chen et al. (2016) demonstrated the synthesis of functionalized pyrrolopyrrolizines, pyrrolopyrrolo[1,2-c]thiazoles, and other derivatives through a one-pot three-component reaction involving α-amino acids and other reactants in refluxing ethanol (Chen et al., 2016).

Electrophilic Oxyalkylation in Heterocycles

  • Research by Khodakovskiy et al. (2010) explored the electrophilic oxyalkylation of various heterocycles, including pyrrole and 1,3-thiazole derivatives. The study highlights the influence of electronic and steric nature on the yields of resulting alcohols (Khodakovskiy et al., 2010).

Synthesis of Novel Heterocycles

  • In 2022, Kariuki et al. synthesized novel heterocycles like 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, confirming their structures through X-ray crystallography (Kariuki et al., 2022).

Protecting Group for Carboxylic Acids

  • Elladiou and Patrickios (2012) highlighted the use of 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid, showcasing its stability under various conditions and its potential application in polymer chemistry (Elladiou & Patrickios, 2012).

Isoxazoline Incorporated Pyrrole Derivatives

  • A study by Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives, exhibiting antibacterial activity, showcasing the potential of these compounds in pharmaceutical applications (Kumar et al., 2017).

Selective Chemosensor for Eu3+

  • Research by Qiu (2012) led to the synthesis of a compound acting as a selective chemosensor for Europium (Eu3+), useful in environmental and medical detection (Qiu, 2012).

Safety and Hazards

  • Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-3-8-7-13-9(10-8)11-4-1-2-5-11/h1-2,4-5,7,12H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQJUEUOWSLPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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